
7-Phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core with a phenyl group and a trifluoromethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Diels–Alder reaction of unsubstituted 1,2,4-triazine with 1-(4-phenylcyclohex-1-en-1-yl)pyrrolidine leads to the formation of the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: This compound is investigated for its potential pharmacological properties, including its role as an inhibitor or activator of specific biological pathways.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which 7-Phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects is largely dependent on its interaction with molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
- 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium trifluoromethanesulphonate
- Fluorinated pyrido[2,3-d]pyrimidines
- Fluorinated quinazolines
Uniqueness: 7-Phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H14F3N |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
7-phenyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H14F3N/c17-16(18,19)15-9-12(11-4-2-1-3-5-11)8-13-10-20-7-6-14(13)15/h1-5,8-9,20H,6-7,10H2 |
InChI-Schlüssel |
QTWFRVNPMWJXLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=CC(=C2)C3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
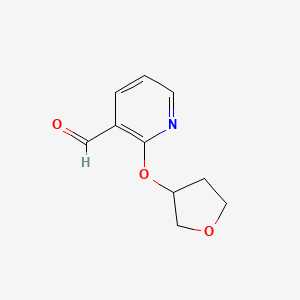
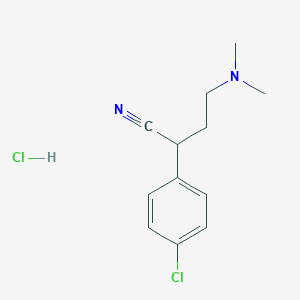



![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
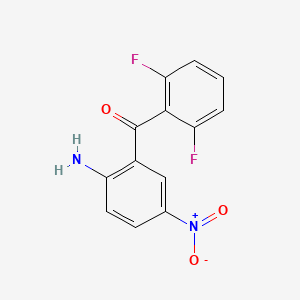

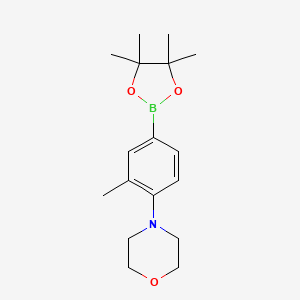
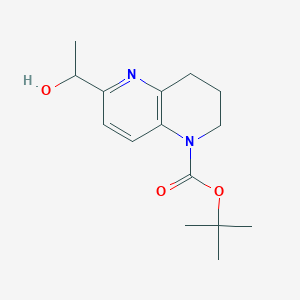


![7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13346120.png)
